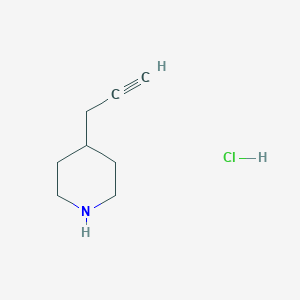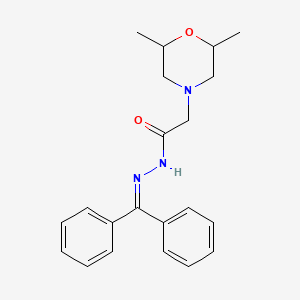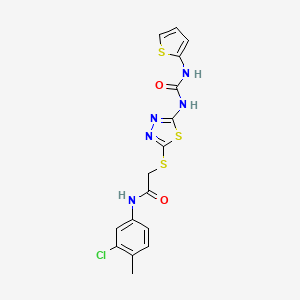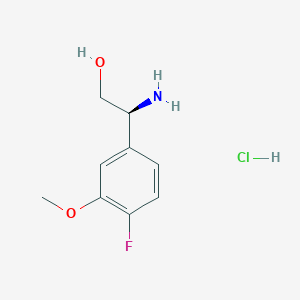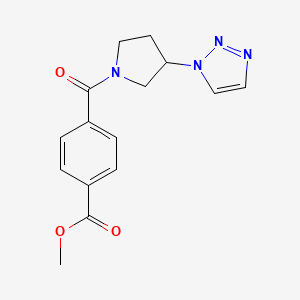
methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound that belongs to the class of 1H-1,2,3-triazole analogs . These compounds are known for their broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . For instance, the synthesis of a triazole compound was achieved using (S)-(-) ethyl lactate as a starting material. This compound then underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involving 1H-1,2,3-triazole analogs are quite diverse. For instance, these compounds can undergo Suzuki–Miyaura cross-coupling reactions . Moreover, they can also participate in copper-catalyzed click reactions of azides with alkynes .科学的研究の応用
Drug Discovery
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic E or Z amide bonds . This compound, with its triazole ring, could be explored for the development of new therapeutic agents. Its structural features, such as high chemical stability and hydrogen bonding ability, make it a valuable addition to the pharmacophore of potential drugs.
Organic Synthesis
In organic synthesis, the triazole ring serves as a versatile intermediate. The compound could be utilized in click chemistry reactions to create complex molecules with high specificity and yield . Its stability under various conditions also makes it suitable for multi-step synthetic routes.
Polymer Chemistry
The triazole core of methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate can be incorporated into polymers to enhance their properties. For instance, it can contribute to the thermal stability and mechanical strength of the resulting material .
Supramolecular Chemistry
Due to its aromatic character and strong dipole moment, this compound can be used in the design of supramolecular structures. It can engage in non-covalent interactions, which are fundamental in the self-assembly of complex architectures .
Bioconjugation and Chemical Biology
The triazole ring can act as a bioconjugation agent, linking biomolecules to other chemical entities. This is particularly useful in chemical biology for tracking and imaging purposes, as well as for creating targeted drug delivery systems .
Fluorescent Imaging
The compound’s structure allows for the potential development of fluorescent probes. These probes can be used in imaging techniques to visualize biological processes, providing insights into cellular functions and aiding in disease diagnosis .
将来の方向性
The future directions for the research on “Methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their biological activities. For instance, 1H-1,2,3-triazole analogs have shown potential as inhibitors against carbonic anhydrase-II . Therefore, further studies could focus on unraveling new series of triazole derivatives as good inhibitors against this enzyme .
特性
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-22-15(21)12-4-2-11(3-5-12)14(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAWOFIUAKPHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
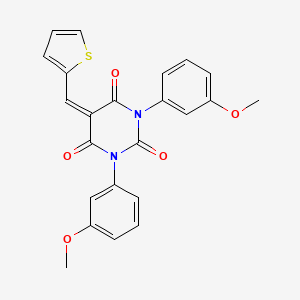
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)
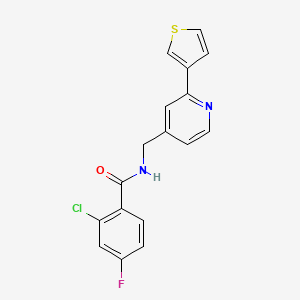
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)
